(5-Methyl-2-piperazinyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-methylpiperazin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJCWYDHBKNPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (2R,5R)-(5-Methyl-2-piperazinyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of (2R,5R)-(5-Methyl-2-piperazinyl)methanol (CAS Number: 1403898-63-4), a chiral piperazine derivative of significant interest to researchers, scientists, and drug development professionals. The unique stereochemistry and functional groups of this molecule make it a valuable building block in the synthesis of novel therapeutic agents. This document will delve into the core aspects of its synthesis, purification, analytical characterization, and potential applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Chiral Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] Its dinitrogenous, six-membered heterocyclic structure allows for versatile functionalization, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity to optimize pharmacokinetic profiles.[4] The introduction of chiral centers into the piperazine ring, as seen in (2R,5R)-(5-Methyl-2-piperazinyl)methanol, adds a crucial three-dimensional aspect to molecular design. This stereochemical complexity can lead to enhanced binding affinity, improved selectivity for biological targets, and reduced off-target effects, ultimately resulting in safer and more efficacious drugs.[5] The (2R,5R) stereoisomer of (5-Methyl-2-piperazinyl)methanol, with its methyl and hydroxymethyl substituents, presents a unique combination of a lipophilic group and a hydrogen-bond donor/acceptor, making it a highly attractive synthon for creating diverse chemical libraries for drug screening.
Synthesis of (2R,5R)-(5-Methyl-2-piperazinyl)methanol
The asymmetric synthesis of chiral 2,5-disubstituted piperazines is a challenging yet critical endeavor in medicinal chemistry.[6][7] Several strategies can be envisioned for the preparation of (2R,5R)-(5-Methyl-2-piperazinyl)methanol, often starting from readily available chiral precursors. A plausible and efficient approach involves the construction of a piperazin-2-one intermediate followed by reduction.
Synthetic Strategy Overview
A robust synthetic route to (2R,5R)-(5-Methyl-2-piperazinyl)methanol can be conceptualized through a multi-step process that establishes the desired stereocenters early on. This strategy leverages a chiral pool approach, starting from a readily available chiral amino acid, followed by the construction of the piperazine ring and subsequent functional group manipulations.
Figure 1: Conceptual synthetic workflow for (2R,5R)-(5-Methyl-2-piperazinyl)methanol.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, albeit hypothetical, procedure based on established methodologies for the synthesis of analogous chiral piperazines.[6][8]
Step 1: Synthesis of the Piperazin-2-one Intermediate
-
To a solution of D-alaninol (1.0 eq) in dichloromethane (DCM) is added a suitable N-protecting group, for example, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). The reaction is stirred at room temperature until completion.
-
The protected amino alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane.
-
In a separate flask, a protected glycine ester (e.g., N-benzylglycine ethyl ester, 1.0 eq) is deprotected at the nitrogen.
-
The resulting free amine is then subjected to reductive amination with the aldehyde from step 2, using a reducing agent such as sodium triacetoxyborohydride.
-
The resulting diamine is then cyclized to the corresponding piperazin-2-one. This can be achieved by heating in a suitable solvent, often with a catalytic amount of acid or base.
Step 2: Reduction and Final Synthesis
-
The chiral piperazin-2-one is then reduced to the piperazine. A diastereoselective reduction of the lactam can be achieved using a powerful reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF).
-
The resulting chiral piperazine, now containing the methyl and ester functionalities at the 2 and 5 positions, can have its nitrogen atoms protected if necessary for further functionalization.
-
The ester group is then reduced to the primary alcohol using a suitable reducing agent, for instance, LAH or diisobutylaluminium hydride (DIBAL-H).
-
Finally, any protecting groups on the piperazine nitrogens are removed under appropriate conditions (e.g., acid treatment for Boc groups) to yield (2R,5R)-(5-Methyl-2-piperazinyl)methanol. The product is typically isolated as a hydrochloride salt to improve stability and handling.[9]
Purification and Enantiomeric Separation
The purification of the target compound is critical to ensure high chemical and enantiomeric purity. A combination of techniques is often employed.
Diastereomeric Salt Crystallization
For the resolution of racemic or diastereomeric mixtures of chiral amines, diastereomeric salt crystallization is a classical and effective method.[10][11][12][13]
Principle: The mixture of enantiomers is reacted with a chiral resolving agent (a chiral acid for a basic amine) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[14]
Protocol Outline:
-
Dissolve the crude mixture of (5-Methyl-2-piperazinyl)methanol enantiomers in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Add a solution of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in the same solvent, typically in a stoichiometric or slightly sub-stoichiometric amount.
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
The resolved amine can be liberated from the salt by treatment with a base (e.g., aqueous sodium hydroxide) and extraction into an organic solvent.
-
The enantiomeric purity of the resolved amine should be assessed by chiral HPLC.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.[15][16][17]
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.
Recommended Chiral HPLC Conditions: The following conditions are a good starting point for the separation of (5-Methyl-2-piperazinyl)methanol enantiomers, based on methods for similar compounds.[15]
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 205 nm (due to lack of a strong chromophore) |
Data Analysis: The resolution (Rs) between the two enantiomeric peaks should be calculated to determine the quality of the separation, with a value greater than 1.5 indicating baseline separation.[15] The enantiomeric excess (% ee) can be determined from the peak areas of the two enantiomers.[15]
Figure 2: Purification workflow for obtaining enantiomerically pure (5-Methyl-2-piperazinyl)methanol.
Analytical Characterization
A thorough analytical characterization is essential to confirm the structure and purity of the synthesized (2R,5R)-(5-Methyl-2-piperazinyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃ or D₂O):
-
Piperazine Ring Protons: A series of complex multiplets in the range of δ 2.5-3.5 ppm.
-
Methyl Protons (-CH₃): A doublet in the range of δ 1.0-1.2 ppm, coupled to the adjacent methine proton.
-
Hydroxymethyl Protons (-CH₂OH): A multiplet (likely a doublet of doublets) in the range of δ 3.5-3.8 ppm.
-
Methine Protons (ring CH): Multiplets in the upfield region of the piperazine signals.
-
NH and OH Protons: Broad singlets, which are exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Piperazine Ring Carbons: Signals in the range of δ 40-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the range of δ 60-65 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[9][18][22]
Expected Mass Spectrum (Electrospray Ionization - ESI+):
-
Molecular Ion Peak: [M+H]⁺ at m/z 131.11 (for the free base).
-
Major Fragment Ions: Common fragmentation pathways for piperazine derivatives involve cleavage of the ring and loss of substituents.[23][24] Expected fragments could arise from the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the methyl group (-CH₃, 15 Da).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.[25][26][27][28][29]
Expected FT-IR Absorption Bands (cm⁻¹):
-
O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (secondary amine): A moderate band in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C-N Stretch: Bands in the region of 1000-1200 cm⁻¹.
-
O-H Bend: A band around 1350-1450 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
Chiral piperazine derivatives are highly sought-after building blocks in the design of new drugs.[30][31] The specific structural features of (2R,5R)-(5-Methyl-2-piperazinyl)methanol make it a versatile scaffold for generating libraries of compounds with diverse pharmacological activities.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs. The introduction of chirality and specific substituents can lead to compounds with high affinity and selectivity for various receptors and transporters in the brain.[31]
-
Oncology: Piperazine-containing compounds have shown promise as anti-cancer agents. The scaffold can be functionalized to target specific kinases or other proteins involved in cancer cell proliferation.
-
Infectious Diseases: The piperazine nucleus is present in several antibacterial and antiviral drugs. (2R,5R)-(5-Methyl-2-piperazinyl)methanol can serve as a starting point for the development of new anti-infective agents.
Conclusion
(2R,5R)-(5-Methyl-2-piperazinyl)methanol is a valuable chiral building block with significant potential in drug discovery. While its synthesis and purification require careful control of stereochemistry, established methods for asymmetric synthesis and chiral separations provide a clear path to obtaining this compound in high purity. Its unique combination of a piperazine core with stereodefined methyl and hydroxymethyl groups offers medicinal chemists a versatile platform for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. The detailed protocols and analytical insights provided in this guide are intended to facilitate the work of researchers in harnessing the potential of this important molecule.
References
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[15] BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
-
[22] Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. 42(1), 1-7.
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[32] Stewart, C. D., et al. (2024, February 1). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate.
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[23] ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
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[18] BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
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[33] ResearchGate. (n.d.). Synthesis of 2,5‐ and 2,6‐disubstituted piperazines.
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[25] ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2.
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[34] Xiao, G., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters.
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[1] Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14.
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[10] MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
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[26] Ekincioğlu, Y., Kılıç, H., & Dereli, Ö. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Turkish Computational and Theoretical Chemistry.
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[27] SciSpace. (2019, May 17). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
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[14] Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
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[11] ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
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[2] European Journal of Medicinal Chemistry. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. 102(45), 487-529.
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[9] Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
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[12] Wikipedia. (n.d.). Chiral resolution.
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[4] ResearchGate. (n.d.). Applications of piperazine scaffold in drug design.
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[13] Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
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[35] Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
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[3] Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
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[36] BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
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[6] RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
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[16] Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
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[7] RSC Publishing. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
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[17] Phenomenex. (n.d.). Chiral HPLC Separations.
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[30] Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.
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[31] Papke, R. L., et al. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC.
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[37] Macromolecules. (2022, July 7). Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs.
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[19] Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
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[20] ChemicalBook. (n.d.). 2-Methylpiperazine(109-07-9) 1H NMR spectrum.
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[38] Stuart, C. D., et al. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
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[39] NIH. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.
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[8] Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
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[21] ChemicalBook. (n.d.). (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1 H NMR.
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[40] Hwang, T.-L., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714.
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A Senior Application Scientist's In-Depth Technical Guide to (5-Methyl-2-piperazinyl)methanol Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Well-Charactered Chiral Building Block
In the landscape of modern drug discovery, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its prevalence is not accidental; the piperazine ring's unique physicochemical properties, including its basicity and conformational flexibility, allow for the fine-tuning of a molecule's solubility, lipophilicity, and ability to interact with biological targets.[1] When this versatile heterocycle is further elaborated with chiral centers and reactive functional groups, as in the case of (5-Methyl-2-piperazinyl)methanol hydrochloride, it transforms into a high-value chiral building block for the synthesis of complex, stereochemically defined drug candidates.
This guide is intended for the discerning researcher and drug development professional who understands that the quality and thorough characterization of starting materials are paramount to the success of a research campaign. Sourcing a seemingly simple building block like (5-Methyl-2-piperazinyl)methanol hydrochloride is not a trivial task. Issues such as stereochemical integrity, isomeric purity, and the presence of process-related impurities can have profound downstream consequences, impacting reaction yields, purification efficiency, and ultimately, the biological activity and safety profile of the final compound.
As a senior application scientist, I have witnessed firsthand how a lack of diligence in raw material sourcing can lead to costly delays and ambiguous results. This guide, therefore, is structured to provide not just a list of suppliers, but a comprehensive framework for selecting, qualifying, and handling this critical reagent. We will delve into the nuances of supplier evaluation, the interpretation of analytical data, and best practices for ensuring the long-term stability and integrity of this valuable compound.
PART 1: Supplier Landscape and Qualification
Identifying Reputable Suppliers
The initial step in procuring (5-Methyl-2-piperazinyl)methanol hydrochloride involves identifying suppliers with a track record of providing high-quality chemical reagents for the pharmaceutical and life sciences industries. It is crucial to note that this compound can be offered in different forms, most commonly as the monohydrochloride or dihydrochloride salt, each with a distinct CAS number. The specific salt form required will depend on the subsequent synthetic steps and solubility requirements.
Table 1: Prominent Suppliers of (5-Methyl-2-piperazinyl)methanol Hydrochloride and Related Salts
| Supplier | Compound Name | CAS Number | Notes |
| ChemScene | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride | 1403898-63-4 | Offers a purity of ≥97%.[3] |
| BLDpharm | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride | 1403898-63-4 | Provides options for cold-chain transportation.[4] |
| Abovchem | ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9 | Offers a purity of 95%.[5] |
| FUJIFILM Wako Chemicals | (2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | Not specified | A well-established supplier of research chemicals.[6] |
| Sigma-Aldrich (Merck) | (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 | Offers a purity of 96%. Note the different stereochemistry. |
A Workflow for Rigorous Supplier Qualification
Selecting a supplier should not be based on price alone. A systematic evaluation is necessary to ensure a consistent and reliable supply of high-quality material.
Caption: A logical workflow for the qualification of chemical suppliers.
PART 2: Scientific Integrity & Logic: A Deep Dive into Quality Control
The Certificate of Analysis (CoA): Your Primary Quality Document
A Certificate of Analysis is more than just a piece of paper; it is a legally binding document that attests to the quality of a specific batch of material. A comprehensive CoA for (5-Methyl-2-piperazinyl)methanol hydrochloride should include the following tests and specifications.
Table 2: Representative Certificate of Analysis for (5-Methyl-2-piperazinyl)methanol Hydrochloride
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥ 97.0% | HPLC-UV/ELSD |
| Chiral Purity (ee%) | ≥ 98.0% | Chiral HPLC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
| Elemental Analysis | Conforms to theoretical values (C, H, N, Cl) | Combustion Analysis |
Potential Impurities and Their Origins
Understanding the potential impurities is crucial for developing robust analytical methods and for troubleshooting synthetic challenges. The synthesis of chiral 2-substituted piperazines often starts from amino acids and can involve multiple steps, including protection, coupling, cyclization, and reduction.[7]
Caption: Potential sources of impurities in (5-Methyl-2-piperazinyl)methanol hydrochloride.
In-House Analytical Verification: A Self-Validating System
While a supplier's CoA is a valuable starting point, in-house verification of critical parameters is a cornerstone of good scientific practice.
Protocol 1: ¹H NMR for Structural Confirmation and Purity Assessment
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Confirm the presence of characteristic peaks for the methyl group, the piperazine ring protons, and the hydroxymethyl group.
-
Integrate all peaks and compare the relative ratios to the expected values.
-
Look for the presence of any unexpected signals that may indicate impurities. The chemical shifts of common residual solvents are well-documented and should be checked.[8][9]
-
Protocol 2: HPLC for Purity and Chiral Purity Determination
For a compound like (5-Methyl-2-piperazinyl)methanol hydrochloride that lacks a strong UV chromophore, HPLC analysis can be challenging. An Evaporative Light Scattering Detector (ELSD) or derivatization with a UV-active agent may be necessary for accurate quantification.[10]
-
Purity (Reverse-Phase HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: ELSD or UV at a low wavelength (e.g., 200-210 nm).
-
Injection: A known concentration of the sample in the mobile phase.
-
Quantification: Area percent of the main peak relative to all peaks.
-
-
Chiral Purity (Chiral HPLC):
-
Column: A chiral stationary phase (CSP) column suitable for separating amines (e.g., a polysaccharide-based column).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine).
-
Detection: UV at a low wavelength.
-
Analysis: The two enantiomers should be baseline resolved, allowing for accurate integration and calculation of the enantiomeric excess (ee%).
-
PART 3: Handling, Storage, and Safety
Safety First: Understanding the Hazards
While a specific, publicly available SDS for (5-Methyl-2-piperazinyl)methanol hydrochloride is not readily found, we can infer its likely hazards from the SDS of related compounds like piperazine and 2-methylpiperazine. These compounds are typically classified as corrosive and can cause severe skin burns and eye damage.[11] They may also be flammable solids.[11]
Table 3: General Safety and Handling Precautions
| Hazard Category | Precautionary Measures |
| Skin and Eye Contact | Causes severe burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11] |
| Inhalation | May be harmful if inhaled. Handle in a well-ventilated area or a fume hood.[12] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory.[12] |
| Fire Hazard | Flammable solid. Keep away from heat, sparks, and open flames.[11] |
The Challenge of Hygroscopicity
Amine hydrochloride salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to physical changes (clumping) and chemical degradation, as well as inaccuracies in weighing.
Best Practices for Handling and Storage:
-
Storage: Store the compound in a tightly sealed container in a desiccator with a suitable desiccant (e.g., silica gel or Drierite®). For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Weighing: Minimize the time the container is open to the atmosphere. If possible, weigh the compound in a glove box with a controlled low-humidity environment.
-
Observation: If the material appears clumpy or wet, it has likely absorbed moisture. This can affect the accuracy of weighing and may indicate potential degradation.
Conclusion: A Foundation for Success
(5-Methyl-2-piperazinyl)methanol hydrochloride is a valuable and versatile building block for the synthesis of novel, chiral molecules with therapeutic potential. However, its effective use is predicated on a thorough understanding of its properties, a rigorous approach to supplier qualification, and meticulous handling and storage practices. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical starting material, thereby building a solid foundation for the success of their research and development endeavors. The piperazine scaffold continues to be a cornerstone of medicinal chemistry, and the careful use of well-characterized derivatives like (5-Methyl-2-piperazinyl)methanol hydrochloride will undoubtedly contribute to the discovery of the next generation of innovative medicines.[1][2][13]
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Beilstein Journal of Organic Chemistry.
- FUJIFILM Wako Chemicals. ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride.
-
PubChem. ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl. Retrieved from [Link]
- Spectrum Chemical. Material Safety Data Sheet - Piperazine Dihydrochloride. (2007, May 10).
- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
- Alfa Aesar. Certificate of analysis - 1-[(2-Methylthiazol-4-yl)methyl]piperazine hydrochloride.
-
Wikipedia. Substituted piperazine. Retrieved from [Link]
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Fisher Scientific. SAFETY DATA SHEET - 2-Methylpiperazine.
- ChemicalBook. ((2S,5S)-5-methylpiperazin-2-yl)methanol dihydrochloride.
- Preparation of chiral 2-methylpiperazine. (2025, August 6).
- Google Patents. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
- International Labor
-
Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
- Quality Control. NMR Service. Retrieved from a relevant analytical service provider website.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1403898-63-4|((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 5. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9 - Abovchem [abovchem.com]
- 6. 2349395-67-9・((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride・((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. Quality Control [chem.ch.huji.ac.il]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. jocpr.com [jocpr.com]
- 11. fishersci.fi [fishersci.fi]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. gyanvihar.org [gyanvihar.org]
Methodological & Application
Application Note: Selective Hydrogenation of 5-Methyl-2-hydroxymethylpyrazine
Abstract
This application note details a robust protocol for the catalytic hydrogenation of 5-methyl-2-hydroxymethylpyrazine (1) to 2-hydroxymethyl-5-methylpiperazine (2). Unlike simple aromatic reductions, this transformation presents a specific chemoselectivity challenge: the preservation of the pseudo-benzylic hydroxymethyl group, which is prone to hydrogenolysis (cleavage) under standard hydrogenation conditions. This guide prioritizes the use of Rhodium on Carbon (Rh/C) to maximize ring saturation while suppressing deoxygenation, yielding the piperazine scaffold with high atom economy.
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The substrate contains a pyrazine ring (electron-deficient aromatic) and a hydroxymethyl group at the C2 position.
-
Target Reaction: Saturation of the pyrazine ring (4 H₂ equivalents).
-
Competing Side Reaction: Hydrogenolysis of the C-O bond. Because the -CH₂OH group is attached to an aromatic ring, it behaves similarly to a benzylic alcohol. Catalysts like Palladium (Pd/C) are notorious for cleaving these bonds, potentially yielding 2,5-dimethylpiperazine instead of the desired product.
Catalyst Selection Logic
-
Palladium (Pd/C): Not Recommended. High activity for hydrogenolysis; likely to strip the hydroxyl group.
-
Platinum (PtO₂ - Adams' Catalyst): Secondary Choice. Effective in acetic acid but often leads to mixtures of deoxygenated byproducts.
-
Rhodium (Rh/C) or Ruthenium (Ru/C): Primary Choice. These metals are excellent for reducing heteroaromatic rings at moderate pressures while showing poor activity for hydrogenolysis of C-O bonds. They favor the formation of the saturated ring with the hydroxyl group intact.
Mechanistic Pathway
The reduction proceeds through sequential addition of hydrogen across the C=N bonds. The stereochemistry (cis vs. trans) is determined by the adsorption face of the intermediate tetrahydro-species.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Substrate | 5-methyl-2-hydroxymethylpyrazine | Starting Material (>98% purity rec.) |
| Catalyst | 5% Rhodium on Carbon (Rh/C) | High selectivity catalyst (50% wet preferred to reduce pyrophoric risk) |
| Solvent | Deionized Water or Methanol | Polar solvent to solubilize the polar product |
| Hydrogen Source | H₂ Gas (Ultra High Purity) | Reducing agent |
| Reactor | Parr Shaker or High-Pressure Autoclave | Rated for ≥100 psi (6.9 bar) |
Step-by-Step Procedure
Phase 1: Preparation
-
Safety Check: Ensure autoclave burst disk is rated correctly. Ground all equipment to prevent static discharge.
-
Loading: In a glass liner, dissolve 10.0 g (80.6 mmol) of 5-methyl-2-hydroxymethylpyrazine in 100 mL of solvent (Water or Methanol).
-
Note: Water is preferred for green chemistry and ease of workup if lyophilization is available.
-
-
Catalyst Addition: Carefully add 1.0 g of 5% Rh/C (50% wet).
-
Calculation: This represents a 5 wt% catalyst loading relative to substrate (dry basis approx 2.5 wt%).
-
Safety: Add catalyst to the wet solution to minimize ignition risk. Do not add dry catalyst to volatile organic solvents in the presence of air.
-
Phase 2: Reaction[1]
-
Sealing & Purging: Seal the reactor. Purge with Nitrogen (N₂) 3 times (pressurize to 30 psi, vent).
-
H₂ Introduction: Purge with Hydrogen (H₂) 3 times.
-
Pressurization: Charge reactor to 50 psi (3.4 bar) with H₂.
-
Temperature: Heat to 40°C .
-
Critical Parameter: Do not exceed 60°C. Higher temperatures increase the rate of hydrogenolysis (loss of -OH).
-
-
Agitation: Set stirring to maximum efficient RPM (e.g., 800-1000 rpm) to overcome gas-liquid mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus (theoretical uptake: ~2 moles H₂ per mole substrate). Typical time: 6–12 hours.
Phase 3: Workup & Isolation[1]
-
Depressurization: Cool to room temperature. Vent H₂ and purge with N₂.
-
Filtration: Filter the reaction mixture through a Celite® pad or a 0.45 µm membrane filter to remove the Rh/C catalyst.
-
Caution: Spent catalyst is pyrophoric. Keep wet and dispose of in a dedicated waste container.
-
-
Concentration:
-
Yield Calculation: Expected yield >90%.
Critical Process Parameters (CPP) & Troubleshooting
This protocol is a self-validating system. Use the table below to diagnose deviations.
| Parameter | Target Range | Impact of Deviation | Corrective Action |
| Temperature | 25°C – 45°C | >60°C: Increases hydrogenolysis (impurity: 2,5-dimethylpiperazine). <20°C: Reaction stalls. | Maintain 40°C. If impurity detected, lower temp to 25°C and extend time. |
| Pressure | 50 – 100 psi | Low: Slow kinetics, incomplete reduction (dihydropyrazines). | Increase pressure to 100 psi if uptake is slow. |
| Catalyst Type | Rh/C or Ru/C | Pd/C: High risk of deoxygenation. PtO2: Variable results. | Strictly use Rh/C for this specific substrate. |
| Monitoring | H₂ Uptake / TLC | Incomplete: UV active spot remains on TLC (Product is not UV active). | Continue reaction until UV activity disappears (visualize product with Ninhydrin stain). |
Analytical Validation
-
TLC: Silica gel, Eluent: MeOH/NH4OH (9:1).
-
Starting Material: UV Active (Dark spot under 254nm).
-
Product: UV Inactive. Stains purple/blue with Ninhydrin (secondary amine).
-
-
NMR (1H): Look for the disappearance of aromatic protons (8.0-9.0 ppm) and the appearance of multiplet signals in the 2.5-3.5 ppm region.
Workflow Visualization
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Draper, R. W., et al. (1998). "Novel Stereoselective Synthesis of cis-2,5-Disubstituted Piperazines." Tetrahedron, 54(23). (Validates Rh/C for piperazine synthesis).
-
Wissam, I., et al. (2011). "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society. (Mechanistic insight into Rh vs Pt activity on N-heterocycles).
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie. (Analogous chemistry for pyridine/pyrazine reduction).
Sources
- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]
- 4. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Reductive synthesis of 5-methylpiperazine methanol derivatives
Executive Summary
This Application Note details the high-fidelity synthesis of (5-methylpiperazin-2-yl)methanol (5-MPM) and its derivatives. These scaffolds are critical pharmacophores in modern drug discovery, serving as chiral building blocks for peptidomimetics, kinase inhibitors, and GPCR ligands.
While catalytic hydrogenation of pyrazines provides a route to racemic mixtures, this guide prioritizes the reduction of chiral diketopiperazines (DKPs) using Lithium Aluminum Hydride (LAH). This pathway preserves stereochemical integrity defined by the amino acid precursors (L-Alanine and L-Serine/L-Aspartate), offering a robust, enantioselective protocol for drug development.
Strategic Route Analysis
The synthesis of 5-MPM derivatives generally follows two distinct retrosynthetic logic streams. The choice of method depends strictly on the requirement for stereochemical purity versus cost-efficiency.
| Feature | Route A: Diketopiperazine Reduction (Recommended) | Route B: Pyrazine Hydrogenation |
| Precursors | L-Alanine + L-Serine (or L-Aspartate) | 5-Methylpyrazine-2-carboxylic acid |
| Stereochemistry | High Fidelity (Enantiopure) | Racemic (requires resolution) |
| Key Reagent | ||
| Primary Challenge | Quenching aluminum salts; Isolation of polar amine | Controlling cis/trans diastereoselectivity |
| Application | Late-stage drug intermediates | Bulk commodity chemical synthesis |
Pathway Visualization
Figure 1: Comparative synthetic pathways. The DKP route (top) is preferred for pharmaceutical applications due to stereochemical retention.
Detailed Protocol: Enantioselective Synthesis via DKP Reduction
This protocol describes the reduction of (3S, 6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione (Cyclo-L-Ala-L-Ser) to the corresponding piperazine.
Reagents and Equipment
-
Precursor: Cyclo(L-Ala-L-Ser) [Synthesized via condensation of L-Ala-OMe and L-Ser-OMe].
-
Reductant: Lithium Aluminum Hydride (LAH), 2.4 M solution in THF (or pellets, 95%).
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
-
Quenching Agents: Water, 15% NaOH solution.
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen manifold, mechanical stirrer (overhead stirring recommended for scale >10g due to slurry viscosity).
Step-by-Step Methodology
Step 1: Preparation of the Hydride Slurry
-
Flame-dry the reaction vessel under a stream of nitrogen.
-
Charge the flask with anhydrous THF (10 mL per gram of DKP).
-
Cool to 0°C using an ice bath.
-
Carefully add LAH (4.0 equivalents relative to DKP). Note: Use a powder funnel for pellets or a cannula for solution. LAH is pyrophoric; handle under inert atmosphere.
Step 2: Addition of Substrate
-
Suspend the Diketopiperazine (DKP) in a minimal amount of anhydrous THF.
-
Add the DKP suspension dropwise to the LAH slurry at 0°C. The reaction is exothermic; control addition rate to maintain temperature <10°C.
-
Once addition is complete, allow the mixture to warm to room temperature over 30 minutes.
Step 3: Reductive Reflux
-
Heat the mixture to a gentle reflux (66°C).
-
Maintain reflux for 12–18 hours.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1%
). The starting material (amide) will disappear, and a more polar spot (amine) will appear. Staining with Ninhydrin is required.
-
Step 4: The Fieser Quench (Critical Step) Standard acidic workups often trap piperazines in aluminum emulsions. The Fieser method ensures granular precipitates that filter easily.
-
Cool the reaction mixture to 0°C.
-
For every x grams of LAH used, add sequentially:
-
x mL of Water (very slowly; vigorous gas evolution).
-
x mL of 15% NaOH solution.
-
3x mL of Water.
-
-
Warm to room temperature and stir for 1 hour until the gray precipitate turns white and granular.
-
Add anhydrous
to the mixture to dry the solvent.
Step 5: Isolation and Purification
-
Filter the mixture through a Celite® pad. Wash the cake thoroughly with warm THF or DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude amino-alcohol.
-
Purification: Distillation under high vacuum (Kugelrohr) is preferred for free bases. Alternatively, convert to the Boc-protected derivative or HCl salt for recrystallization.
Derivatization & Handling of Piperazine Methanols
The product, (5-methylpiperazin-2-yl)methanol, contains two nucleophilic nitrogens and one primary alcohol. Regioselective functionalization is a common next step.
Regioselectivity Hierarchy
-
N1 (Less hindered): Most reactive toward alkylation/acylation.
-
N4 (More hindered): Secondary reactivity, influenced by the adjacent methyl group.
-
-OH (Hydroxyl): Requires strong base or specific catalysis to react over the amines.
Table 1: Common Protection Strategies
| Target Derivative | Reagents | Conditions | Selectivity Outcome |
| N1, N4-diBoc | DCM, RT | Protects both amines; leaves -OH free. | |
| N1-Cbz | Cbz-Cl (0.9 eq), | Water/Acetone, 0°C | Preferential reaction at the less hindered N1. |
| O-Silylation | TBDMS-Cl, Imidazole | DMF, RT | Selectivity is poor without N-protection first. |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard analytical markers.
-
1H NMR (400 MHz,
):-
1.05 (d, 3H,
): Diagnostic doublet for the methyl group. -
3.40–3.60 (m, 2H,
): Multiplet for the hydroxymethyl protons. - 2.30–3.00 (m, ring protons): Complex envelope typical of piperazines.
-
1.05 (d, 3H,
-
Mass Spectrometry (ESI+):
-
Calculated
. -
Look for
adducts in crude mixtures.
-
-
Physical State: Viscous, hygroscopic oil or low-melting solid. Absorbs
from air (store under Argon).
Safety & Troubleshooting
Workup Decision Tree
Figure 2: Troubleshooting the aluminum emulsion during LAH workup.
Key Safety Notes:
-
LAH Handling: Never add water directly to dry LAH. Always dilute with THF first.
-
Exotherms: The reduction of amides releases significant heat. Ensure cooling capacity is available.
-
Waste: Aluminum salts are voluminous and can trap active hydride. Quench filter cakes with dilute acid/isopropanol before disposal.
References
-
Koshizuka, M., et al. (2023). "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations."[1] Journal of Organic Chemistry.
-
ChemicalBook. "2-Methylpiperazine Synthesis and Industrial Protocols." ChemicalBook Database.
-
National Institutes of Health (NIH). "Modifications of diketopiperazines assembled by cyclodipeptide synthases." PubMed Central.
-
Google Patents. "Synthesis method of N-methylpiperazine (CN101239957A)." Google Patents.
-
Royal Society of Chemistry. "Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes."[2] ChemComm.
Sources
Application Note: Peptide Coupling Conditions for 5-Methyl-2-Piperazinylmethanol
[1]
Strategic Analysis & Chemical Challenges
The incorporation of 5-methyl-2-piperazinylmethanol (Structure 1 ) presents a trifecta of chemoselective challenges: Regioselectivity (N1 vs. N4 amines), Chemoselectivity (Amine vs. Alcohol), and Stereochemical Integrity .
Structural Deconstruction[1]
-
N1-Amine: Sterically hindered by the C2-hydroxymethyl group.[1]
-
N4-Amine: Sterically hindered by the C5-methyl group.[1]
-
C2-Hydroxymethyl: A primary alcohol prone to O-acylation if highly activated coupling reagents (e.g., acid chlorides) are used.[1]
-
Chirality: The C2 and C5 centers create potential for cis/trans diastereomers. Harsh basic conditions can lead to epimerization, particularly at C2.
The Selectivity Hierarchy
In a standard peptide coupling scenario (Carboxylic Acid + Coupling Agent), the reactivity order is:
-
Unhindered Secondary Amines (Fastest)
-
Hindered Secondary Amines (Slower)
-
Primary Alcohols (Slowest, but competitive with hindered amines under forcing conditions)
Critical Insight: Attempting to couple the unprotected diamine (1 ) directly to an acid will result in a mixture of N1-acyl, N4-acyl, and bis-acyl products.[1] The use of mono-protected building blocks is the only self-validating strategy for regiocontrol. [1]
Decision Matrix & Workflow
The following decision tree outlines the optimal synthetic pathway based on your starting material and target.
Figure 1: Strategic decision tree for coupling 5-methyl-2-piperazinylmethanol.
Recommended Protocols
Protocol A: T3P Coupling (The "Clean" Standard)
Why this works: T3P (Propylphosphonic anhydride) is the superior reagent for this substrate. It exhibits low epimerization rates and, crucially, does not activate the hydroxyl group effectively, preventing O-acylation side reactions. The byproducts are water-soluble, simplifying purification of the polar amino-alcohol product.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Mono-protected 5-methyl-2-piperazinylmethanol (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: EtOAc (preferred) or DMF/DCM (1:1)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) and the Amine (1.1 mmol) in EtOAc (5 mL, 0.2 M).
-
Note: If the amine is an HCl salt, add 1.0 equiv of DIPEA to neutralize it first.
-
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add Pyridine (3.0 mmol) dropwise.
-
Why Pyridine? It acts as both a base and an acylation catalyst that is milder than DIPEA, reducing racemization risk.
-
-
Activation: Add T3P solution (1.5 mmol) dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check LCMS for Product Mass (M+H). Look for M + Acid Mass (indicating double addition/O-acylation), though rare with T3P.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with Water (x2), Sat. NaHCO₃ (x2), and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: HATU Coupling (For Hindered Acids)
Why this works: If the carboxylic acid partner is bulky (e.g.,
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Mono-protected Amine (1.1 equiv)[1]
-
HATU (1.1 equiv)
-
HOAt (0.5 equiv) - Optional additive to boost rate
-
DIPEA (2.0 - 3.0 equiv)[1]
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Pre-activation: Dissolve Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (3 mL).
-
Base Addition 1: Add DIPEA (1.0 mmol) and stir for 2 minutes.
-
Critical: Do not stir longer than 5 minutes; the active ester can hydrolyze or rearrange.
-
-
Coupling: Add the Mono-protected Amine (1.1 mmol) followed by the remaining DIPEA (1.0–2.0 mmol).
-
pH Check: Spot an aliquot on wet pH paper. The apparent pH should be 8–9. If <8, add DIPEA in 0.5 equiv increments.
-
-
Reaction: Stir at RT for 1–12 hours.
-
Quench: Add 1 mL of 10% citric acid solution to quench the reaction and scavenge unreacted amine.
Quantitative Comparison of Reagents
| Parameter | T3P (Protocol A) | HATU (Protocol B) | EDC / HOBt |
| Coupling Efficiency | High | Very High | Moderate |
| Epimerization Risk | Low | Moderate | Low |
| O-Acylation Risk | Negligible | Moderate (if excess base used) | Low |
| Workup | Extraction (Clean) | Column Chromatography usually required | Extraction |
| Cost | Moderate | High | Low |
Troubleshooting Guide
Issue: O-Acylation Observed (Ester formation)
-
Cause: Excess base or highly reactive acylating species (e.g., symmetric anhydride formation).
-
Solution:
-
Switch to Protocol A (T3P) .
-
If using HATU, reduce DIPEA to exactly 2.0 equivalents.
-
Avoid DMAP: Never use DMAP with this substrate; it catalyzes alcohol acylation efficiently.
-
Issue: Poor Conversion (Unreacted Amine)
-
Cause: Steric clash between the C2/C5 methyls and the carboxylic acid.
-
Solution:
-
Switch to COMU or HATU (Protocol B).
-
Increase temperature to 40 °C (monitor epimerization).
-
Use Microwave Irradiation : 50 °C for 15 mins (Standard microwave peptide cycle).
-
Issue: Regioisomer Mixture (If using unprotected diamine)
-
Cause: Lack of protecting group strategy.
-
Solution: Do not attempt direct coupling. React the diamine with Boc₂O (0.9 equiv) at 0 °C to generate a statistical mixture, separate the mono-Boc isomers via column chromatography, and then couple.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051.
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557–6602.
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.
-
Bachem. "Peptide Coupling Reagents: A Guide." Bachem Technical Guides.
Preparation of (5-Methyl-2-piperazinyl)methanol Free Base from its HCl Salt: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the preparation of (5-Methyl-2-piperazinyl)methanol free base from its corresponding hydrochloride (HCl) salt. This transformation is a critical step in various research and drug development applications where the free base form of the molecule is required for subsequent reactions or biological assays. This document outlines the chemical principles, a step-by-step experimental procedure, characterization methods, and essential safety precautions.
Introduction
(5-Methyl-2-piperazinyl)methanol is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The piperazine moiety is a common scaffold in pharmaceuticals due to its ability to modulate physicochemical properties and interact with biological targets[1]. The compound is typically supplied as a more stable hydrochloride salt. However, for many synthetic transformations, particularly those involving nucleophilic reactions of the piperazine nitrogens, the free base is the required reactive species. The presence of the HCl salt would otherwise neutralize reagents or catalyze unwanted side reactions. Therefore, an efficient and reliable method for the preparation of the free base is essential.
This protocol details a robust acid-base neutralization and subsequent liquid-liquid extraction procedure to yield the desired (5-Methyl-2-piperazinyl)methanol free base in high purity.
Chemical Principles and Rationale
The conversion of the (5-Methyl-2-piperazinyl)methanol HCl salt to its free base is an acid-base neutralization reaction. The hydrochloride salt exists as an ammonium chloride species, where one or both of the nitrogen atoms of the piperazine ring are protonated. To deprotonate these nitrogens and generate the neutral, nucleophilic free base, a stronger base is introduced.
The Neutralization Reaction:
In this protocol, sodium hydroxide (NaOH) is chosen as the base due to its ready availability, low cost, and the high water solubility of the resulting sodium chloride (NaCl) byproduct, which simplifies the purification process[2]. The reaction is typically performed in an aqueous solution to facilitate the dissolution of both the starting salt and the base.
Following neutralization, the desired free base, which is significantly less soluble in water than its salt form, is extracted into an organic solvent immiscible with water, such as dichloromethane (DCM) or chloroform. The choice of extraction solvent is critical and is based on the solubility of the free base and its ability to be easily separated from the aqueous layer. Subsequent washing and drying steps are employed to remove residual water and impurities, yielding the pure free base.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the preparation of (5-Methyl-2-piperazinyl)methanol free base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (5-Methyl-2-piperazinyl)methanol HCl salt | ≥97% | e.g., ChemScene[3] | Starting material. Can be a mono or dihydrochloride salt. Adjust stoichiometry accordingly. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | Used for neutralization. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Extraction solvent. |
| Deionized Water | --- | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | Drying agent. |
| pH indicator strips or pH meter | To monitor the pH of the aqueous layer. |
Equipment
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Dissolution of the HCl Salt:
-
In a round-bottom flask, dissolve a known quantity of (5-Methyl-2-piperazinyl)methanol HCl salt in deionized water. A typical concentration is 0.5 to 1.0 M.
-
-
Neutralization:
-
Cool the solution in an ice bath to manage any exothermicity of the neutralization.
-
While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Monitor the pH of the solution using a pH meter or pH indicator strips. Continue adding the NaOH solution until the pH of the aqueous layer is between 11 and 12 to ensure complete deprotonation of the piperazine nitrogens.
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Add an equal volume of dichloromethane (DCM) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Perform two additional extractions of the aqueous layer with fresh portions of DCM to ensure complete recovery of the free base. Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with a small portion of brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for at least 15-20 minutes to ensure all water is absorbed.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane. Be cautious with the temperature to avoid degradation of the product.
-
-
Final Product:
-
The resulting residue is the (5-Methyl-2-piperazinyl)methanol free base, which should be a viscous oil or a low-melting solid. It is advisable to store the free base under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation and absorption of atmospheric CO₂ and moisture, as piperazine derivatives are known to be hygroscopic[4].
-
Workflow Diagram
Caption: Workflow for the preparation of the free base.
Characterization of the Final Product
To confirm the successful synthesis of the (5-Methyl-2-piperazinyl)methanol free base and to assess its purity, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show the disappearance of the broad peaks associated with the acidic N-H protons of the hydrochloride salt and the appearance of sharper signals for the N-H protons of the free base. The chemical shifts of the protons on the piperazine ring and the methyl and methanol groups will also be characteristic of the free base.
-
¹³C NMR: The carbon NMR spectrum will provide a fingerprint of the carbon skeleton, confirming the structure of the product.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of the free base will show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The broad absorption associated with the HCl salt will be absent.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the (5-Methyl-2-piperazinyl)methanol free base.
-
-
Melting Point:
-
If the free base is a solid, determining its melting point can be a useful indicator of purity.
-
Troubleshooting and Key Considerations
-
Incomplete Neutralization: If the pH is not sufficiently basic, the extraction of the free base will be incomplete. Ensure the pH is robustly in the 11-12 range.
-
Emulsion Formation during Extraction: Emulsions can sometimes form at the interface of the aqueous and organic layers. To break up emulsions, you can add a small amount of brine or gently swirl the separatory funnel.
-
Hygroscopic Nature of the Product: The free base is likely hygroscopic. Handle the final product quickly and store it in a tightly sealed container under an inert atmosphere to prevent water absorption[4].
-
CO₂ Absorption: Free amines can react with atmospheric carbon dioxide to form carbamates. It is advisable to work under an inert atmosphere, especially during the final isolation and storage steps[2].
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
(5-Methyl-2-piperazinyl)methanol and its HCl salt: Piperazine derivatives can be corrosive and may cause skin and eye irritation or burns. Avoid inhalation of dust and direct contact with the skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5][6].
-
Sodium Hydroxide (NaOH): A strong base that is corrosive and can cause severe burns. Handle with care and always wear appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic organic solvent. Handle in a fume hood and avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
ChemSrc. (n.d.). 5-Methyl-2-pyrazinylmethanol. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine. [Link]
- Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
Gaylord Chemical. (n.d.). Methanol Solvent Properties. [Link]
-
PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
SpringerLink. (n.d.). Liquid–Liquid Extraction, Solid-Phase Extraction. [Link]
-
Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
ASJP. (2022). Liquid-liquid extraction of Methanol from aqueous solutions using n-Hexane and Toluene as solvents. [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]
-
Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). [Link]
-
ASJP. (n.d.). Liquid-liquid extraction of methanol from aqueous solution using n-hexane and toluene as solvents. [Link]
-
Solvents & Petroleum Service, Inc. (n.d.). Methanol. [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Arabian Journal of Chemistry. (2017). The application of FTIR in situ spectroscopy combined with methanol adsorption to the study of mesoporous sieve SBA-15 with cerium-zirconium oxides modified with gold and copper species. [Link]
-
PubChem. (n.d.). Methanol;piperazine. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
IUCr Journals. (n.d.). Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl). [Link]
-
NIST. (n.d.). Piperazine dihydrochloride. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the piperazine crystal. [Link]
-
ResearchGate. (2025). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. [Link]
- Google Patents. (n.d.). Process for making n-(diphenylmethyl)piperazines.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
IP.com. (2021). Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Resolving enantiomers of (5-Methyl-2-piperazinyl)methanol via crystallization
The following technical guide is designed for researchers and process chemists working on the chiral resolution of (5-Methyl-2-piperazinyl)methanol (also known as 2-hydroxymethyl-5-methylpiperazine).
This guide assumes the starting material is a racemate (e.g., trans-(±) or cis-(±)) and focuses on diastereomeric salt crystallization , the industry-standard method for resolving chiral piperazines when asymmetric synthesis is not utilized.
Core Principles & Strategic Assessment
(5-Methyl-2-piperazinyl)methanol contains two chiral centers (C2 and C5) and two basic nitrogen atoms. This structural complexity introduces specific challenges:
-
Stereoisomerism: The molecule exists as two diastereomeric pairs (cis and trans). Crystallization is most effective when the starting material is already diastereomerically pure (i.e., a racemate of just the cis or just the trans form).
-
Basicity: The secondary amines allow for salt formation with chiral acids. The N1 and N4 positions have different pKa values, but typically a 1:1 or 1:2 stoichiometry with the resolving agent is targeted.
Primary Recommendation: Based on structural analogues (e.g., 2-methylpiperazine), the Tartaric Acid family (L/D-Tartaric acid, Dibenzoyl-tartaric acid) is the highest-probability resolving agent class.
Troubleshooting & FAQ: The "Why" Behind the Protocol
Phase 1: Agent Selection & Screening
Q: I have a mixture of all four stereoisomers. Can I resolve them in one step? A: No. Attempting to resolve a mixture of diastereomers (cis/trans) and enantiomers simultaneously usually yields oils or amorphous solids.
-
Action: Purify the diastereomers first. Use achiral flash chromatography or fractional crystallization (e.g., as an oxalate or hydrochloride salt) to isolate the trans-racemate from the cis-racemate. Once you have a single diastereomeric pair (e.g., trans-(±)), proceed to optical resolution.
Q: Which resolving agent should I screen first? A: Start with L-(+)-Tartaric acid and D-(-)-Tartaric acid .
-
Reasoning: Piperazine derivatives often form stable, crystalline conglomerates with tartrates. If these fail (yield <10% or no crystals), switch to Dibenzoyl-L-tartaric acid (L-DBTA) or (S)-(+)-10-Camphorsulfonic acid (CSA) . The bulky benzoyl groups in DBTA often facilitate lattice formation for difficult amines.
Phase 2: Crystallization Dynamics
Q: The solution turned into a thick oil instead of crystallizing. What happened? A: This "oiling out" indicates the supersaturation is too high or the solvent polarity is incorrect.
-
Fix 1 (Solvent): If using pure ethanol, add 5-10% water. Water increases the solubility of the salt, preventing rapid, amorphous precipitation.
-
Fix 2 (Temperature): Re-heat to reflux to dissolve the oil. Cool much slower (1°C/min).
-
Fix 3 (Seeding): If you have any solid from a previous small-scale screen, use it as a seed at 40°C.
Q: My yield is high (80%), but the enantiomeric excess (ee) is low (<20%). A: You likely crashed out the racemic salt (kinetic precipitation) rather than the diastereomeric salt.
-
Action: Increase the solvent volume (dilution) or switch to a "recrystallization" mode. Re-dissolve the solid in the minimum amount of boiling solvent and cool slowly. True optical resolution typically yields 30-40% mass recovery (theoretical max is 50%) with high ee (>80%).
Phase 3: Recovery & Analysis
Q: How do I break the salt without racemization? A: This molecule is relatively stable, but avoid high temperatures during basification.
-
Protocol: Suspend the salt in water, cool to 0-5°C, and adjust pH to >12 using 50% NaOH. Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).
Experimental Protocol: Resolution via L-(+)-Tartaric Acid
This protocol describes the resolution of trans-(±)-(5-Methyl-2-piperazinyl)methanol. Adjust stoichiometry if using the cis isomer.
Materials
-
Substrate: trans-(±)-(5-Methyl-2-piperazinyl)methanol (10.0 g, ~77 mmol)
-
Resolving Agent: L-(+)-Tartaric acid (11.5 g, ~77 mmol) (1.0 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) / Water (95:5)
Step-by-Step Methodology
-
Preparation of Solution A: Dissolve 10.0 g of the racemic piperazine in 50 mL of MeOH at room temperature.
-
Preparation of Solution B: Dissolve 11.5 g of L-(+)-Tartaric acid in 50 mL of MeOH. Warm to 40°C to ensure complete dissolution.
-
Salt Formation: Add Solution B to Solution A slowly over 10 minutes with vigorous stirring. A precipitate may form immediately.
-
Note: If precipitate is too thick, add more MeOH until a stirrable suspension is obtained.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C). Add water dropwise just until the solution becomes clear (homogenous). Do not add excess water.
-
Controlled Cooling:
-
Turn off the heat source. Allow the flask to cool to room temperature on the oil bath (slow cooling) over 2-3 hours.
-
Once at RT, move to a refrigerator (4°C) for 12 hours.
-
-
Filtration: Filter the white crystals. Wash the cake with cold MeOH (2 x 10 mL).
-
Solid: Enriched diastereomeric salt (likely the (2R,5R)-amine L-tartrate, pending X-ray confirmation).
-
Mother Liquor: Contains the opposite enantiomer enriched.
-
-
Recrystallization (Critical for Purity): The first crop usually has 60-80% ee. Recrystallize the solid from EtOH/Water (9:1) until constant melting point and rotation are achieved.
Analytical Check (Chiral HPLC)
-
Column: Chiralpak IC or AD-H (polysaccharide based).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Detection: UV at 210 nm (low wavelength due to lack of chromophores) or Refractive Index (RI).
-
Derivatization (Optional): If UV signal is too weak, derivatize with Benzoyl Chloride before HPLC injection.
Visual Workflow (DOT Diagram)
The following diagram illustrates the decision logic for the resolution process.
Caption: Workflow for the resolution of (5-Methyl-2-piperazinyl)methanol, emphasizing the critical check for diastereomeric purity prior to salt formation.
Data Summary: Resolving Agent Comparison
| Resolving Agent | Solvent System | Typical Yield (First Crop) | Typical ee (First Crop) | Notes |
| L-(+)-Tartaric Acid | MeOH or EtOH/H2O | 35-45% | 70-85% | Best Starting Point. Cheap, forms stable lattices. |
| Dibenzoyl-L-Tartaric Acid | EtOH or iPrOH | 25-35% | 80-90% | Use if Tartaric acid fails. Higher molecular weight reduces capacity. |
| (S)-Camphorsulfonic Acid | Acetone or EtOAc | 20-30% | 60-70% | Good alternative, but salts can be hygroscopic. |
| N-Acetyl-L-Leucine | EtOH | <20% | Variable | Occasionally successful for amino-alcohols. |
References
-
BenchChem. (2025).[1][2] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from
-
Asceneuron SA. (2017).[3] Process for the Separation of Enantiomers of Piperazine Derivatives. European Patent EP 3419974 B1.[3] Retrieved from
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.[4] Retrieved from
-
Syncom. (2015).[5] Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from
-
BOC Sciences. (2025). Chiral Resolution and Separation Services. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Minimizing epimerization of chiral piperazine methanol during synthesis
Created by: Gemini, Senior Application Scientist Last Updated: February 15, 2026
Welcome to the technical support resource for researchers working with chiral piperazine methanol derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during synthetic manipulations. Epimerization at the stereocenter bearing the hydroxyl group is a critical challenge that can significantly impact the efficacy and safety of downstream drug candidates.
This document is designed to provide you with the mechanistic understanding and practical protocols needed to minimize or eliminate unwanted epimerization.
Table of Contents
-
Understanding the Problem: Why Does Epimerization Occur?
-
Frequently Asked Questions (FAQs)
-
Q1: At which specific steps is epimerization most likely to occur?
-
Q2: What is the primary mechanism of epimerization for chiral piperazine methanols?
-
Q3: How do I choose the right base to avoid epimerization?
-
Q4: What is the influence of temperature and reaction time?
-
Q5: Can my choice of protecting group affect stereochemical stability?
-
Q6: How can I accurately quantify the level of epimerization in my sample?
-
-
Troubleshooting Guide: Common Scenarios & Solutions
-
Scenario 1: Significant epimerization observed after N-Boc deprotection.
-
Scenario 2: Racemization detected following an amide coupling reaction.
-
Scenario 3: Epimerization during oxidation of the methanol to an aldehyde or acid.
-
-
Experimental Protocols
-
Protocol 1: Recommended Chiral HPLC Method for Baseline Separation
-
Protocol 2: Optimized N-Boc Deprotection Protocol
-
-
References
Understanding the Problem: Why Does Epimerization Occur?
The chiral center in piperazine methanol derivatives, specifically the carbon atom bearing the hydroxymethyl group (-CH₂OH), is susceptible to epimerization, particularly when it is adjacent to a piperazine nitrogen that is part of an amide or a similar electron-withdrawing group. The hydrogen atom on this stereocenter can become acidic, leading to its removal and subsequent non-stereospecific reprotonation.
Several factors contribute to this loss of stereochemical integrity:
-
Base: The presence of a base, whether it's a reagent, a scavenger, or a basic impurity, is the primary driver of epimerization.
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to be established.
-
Solvent: Polar aprotic solvents can stabilize the charged intermediate formed upon deprotonation, potentially accelerating the rate of epimerization.
-
Electronic Effects: The nature of the substituent on the other piperazine nitrogen significantly influences the acidity of the chiral proton. Electron-withdrawing groups (like a carbonyl from an amide linkage) increase this acidity, making the center more prone to epimerization.
Below is a diagram illustrating the general decision-making process for troubleshooting this issue.
Caption: Troubleshooting flowchart for identifying sources of epimerization.
Frequently Asked Questions (FAQs)
Q1: At which specific steps is epimerization most likely to occur?
Epimerization is most prevalent during reactions that involve either basic conditions or significant heat, especially when an electron-withdrawing group is attached to a piperazine nitrogen. Key steps to scrutinize are:
-
Amide Bond Formation: Standard coupling reactions often use amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) as acid scavengers. These bases can be strong enough to cause epimerization, particularly if the reaction is run at room temperature or higher for extended periods.
-
N-Protecting Group Removal: Deprotection of groups like Boc (tert-butoxycarbonyl) using strong acids (e.g., neat trifluoroacetic acid, TFA) can generate significant heat upon quenching, leading to epimerization if a strong base is used for neutralization.
-
Salt Formation/Free-Basing: Converting the molecule to a free base from a salt using a strong base, or the reverse, can introduce conditions ripe for racemization if not carefully controlled.
-
Oxidation Reactions: Oxidation of the primary alcohol to an aldehyde or carboxylic acid can sometimes require conditions (e.g., high temperature, presence of basic species) that compromise the adjacent stereocenter.
Q2: What is the primary mechanism of epimerization for chiral piperazine methanols?
The dominant mechanism is base-catalyzed deprotonation at the chiral center to form a transient carbanion or a related stabilized intermediate. The piperazine ring, especially when N-acylated, enhances the acidity of the C-H bond on the adjacent stereocenter. Once the proton is removed, the resulting planar (or rapidly inverting) carbanion can be reprotonated from either face, leading to a mixture of diastereomers.
Caption: Mechanism of base-catalyzed epimerization via a planar intermediate.
Q3: How do I choose the right base to avoid epimerization?
The choice of base is critical. A base must be strong enough to perform its intended function (e.g., scavenge HCl) but not so strong that it readily deprotonates the chiral center.
| Base | pKa of Conjugate Acid | Typical Use | Risk of Epimerization |
| Triethylamine (TEA) | ~10.7 | Amide Coupling | Moderate to High |
| Diisopropylethylamine (DIPEA) | ~11.0 | Amide Coupling | Moderate (Steric hindrance helps) |
| N-Methylmorpholine (NMM) | ~7.4 | Amide Coupling | Lower |
| 2,6-Lutidine | ~6.7 | Acylations | Low |
| Proton Sponge | ~12.1 | Specialty | High (Strong, non-nucleophilic) |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 (for H₂CO₃) | Workup/Quench | Low (Generally mild) |
Recommendation: For sensitive amide couplings, consider using a less basic amine like N-Methylmorpholine (NMM) in place of TEA or DIPEA. For workups, use mild inorganic bases like sodium bicarbonate instead of stronger ones like sodium carbonate or hydroxide if possible.
Q4: What is the influence of temperature and reaction time?
Epimerization is a thermodynamically controlled process. Higher temperatures accelerate the rate at which the deprotonation-reprotonation equilibrium is reached.
-
Rule of Thumb: Every 10°C increase in temperature can roughly double the reaction rate, including the rate of epimerization.
-
Practical Advice: For critical reactions like amide couplings, running the reaction at 0°C or even -15°C can dramatically reduce the rate of epimerization compared to running it at room temperature. Monitor the reaction closely for completion to avoid unnecessarily long reaction times, which provide more opportunity for the side reaction to occur.
Q5: Can my choice of protecting group affect stereochemical stability?
Yes. The electronic nature of the protecting group on the piperazine nitrogen is highly influential.
-
Electron-Withdrawing Groups (EWGs): Groups like Boc, Cbz, and especially acyl groups (e.g., from an amide bond) are strongly electron-withdrawing. They increase the acidity of the proton on the adjacent chiral center, making the molecule more susceptible to base-catalyzed epimerization.
-
Electron-Donating Groups (EDGs): Groups like a benzyl (Bn) or a simple alkyl group are electron-donating. They decrease the acidity of the chiral proton, making the stereocenter more robust and less likely to epimerize. If the synthesis allows, consider performing base-sensitive steps before the installation of a strong EWG on the piperazine nitrogen.
Q6: How can I accurately quantify the level of epimerization in my sample?
Visual inspection of ¹H NMR is often insufficient unless epimerization is gross (>10-15%). The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Methodology: A chiral stationary phase (CSP) is used to separate the two enantiomers or diastereomers. Common phases include those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Detection: UV detection is typically sufficient if the molecule contains a chromophore.
-
Quantification: The ratio of the two isomers is determined by integrating the areas of their respective peaks. The percentage of the undesired epimer can be calculated as: % Epimer = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Significant epimerization observed after N-Boc deprotection.
-
Problem: You deprotect your N-Boc-piperazine methanol with TFA in DCM, followed by a workup where you neutralize with aqueous NaOH or K₂CO₃. Chiral HPLC shows 15% of the wrong isomer.
-
Root Cause: The issue is likely not the TFA itself, but the neutralization step. The deprotection creates the protonated piperazine, which is stable. Adding a strong base to this acidic mixture can create localized areas of high basicity and generate heat, promoting rapid epimerization of the free piperazine product.
-
Solution:
-
Milder Deprotection: Switch from neat TFA to a solution of 4M HCl in Dioxane or Diethyl Ether. This reagent is less aggressive and easier to control.
-
Avoid Strong Base Quench: After deprotection, remove the acid and solvent under reduced pressure. If a workup is necessary, use a very mild base like solid NaHCO₃ in a biphasic system with vigorous stirring to keep the pH controlled, or use a method like solid-phase extraction (SPE) with a basic cartridge to liberate the free amine without a bulk pH change.
-
Scenario 2: Racemization detected following an amide coupling reaction.
-
Problem: You are coupling your chiral piperazine methanol with a carboxylic acid using HATU and DIPEA in DMF at room temperature. The reaction is clean by TLC/LCMS, but chiral analysis shows significant epimerization.
-
Root Cause: The combination of DIPEA (a relatively strong base) and room temperature provides ideal conditions for epimerization, which is exacerbated by the newly formed electron-withdrawing amide group.
-
Solutions:
-
Lower the Temperature: Perform the entire reaction (addition of all reagents) at 0°C and let it stir at that temperature until complete. This is the single most effective change.
-
Change the Base: Replace DIPEA with a less hindered and weaker base like N-methylmorpholine (NMM).
-
Check Your Amine: Ensure the piperazine methanol starting material is fully the desired isomer. Sometimes the issue lies with the quality of the input material.
-
Scenario 3: Epimerization during oxidation of the methanol to an aldehyde or acid.
-
Problem: You are performing a Swern or Dess-Martin periodinane (DMP) oxidation and notice epimerization in the resulting aldehyde.
-
Root Cause: While these reactions are generally mild, the workup or the reaction itself can be problematic. For Swern oxidations, the final addition of triethylamine to quench the reaction is a highly basic step. For DMP, impurities in the reagent or prolonged reaction times at elevated temperatures can be the cause.
-
Solutions:
-
For Swern Oxidation: After the initial oxidation, quench the reaction at low temperature (-78°C) by adding the triethylamine slowly. Minimize the time the product spends in the basic mixture before workup.
-
For DMP Oxidation: Use freshly sourced or purified DMP. Buffer the reaction with a mild base like pyridine if acidic byproducts are a concern, but be aware this can also contribute to epimerization. The key is to run the reaction at the lowest possible temperature for the shortest time needed for conversion.
-
Experimental Protocols
Protocol 1: Recommended Chiral HPLC Method for Baseline Separation
This is a general starting point. The mobile phase and column may need to be optimized for your specific derivative.
-
Column: Chiralpak® IC (or a similar cellulose-based column).
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v). The small amount of amine additive is crucial for good peak shape with basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm (or lambda max of your compound).
-
Injection Volume: 10 µL.
-
Procedure:
-
Dissolve a small amount of your sample (~1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject onto the HPLC system.
-
The two epimers should elute as distinct peaks. Calculate the ratio based on peak area.
-
Protocol 2: Optimized N-Boc Deprotection Protocol
This protocol is designed to minimize exposure to harsh basic conditions during workup.
-
Reagents:
-
N-Boc protected chiral piperazine methanol
-
4.0 M HCl in 1,4-Dioxane
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine (1.0 eq) in a minimal amount of Dichloromethane or Methanol (if solubility is an issue) in a round-bottom flask at 0°C.
-
Add 4.0 M HCl in Dioxane (4-5 eq) dropwise via syringe while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure to afford the piperazine hydrochloride salt as a solid or oil.
-
Workup: Add DCM (or EtOAc) and saturated aq. NaHCO₃ solution to the flask. Stir vigorously until the pH of the aqueous layer is ~8.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine product.
-
Immediately analyze by chiral HPLC to determine isomeric purity.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Provides fundamental principles of stereochemistry and base-catalyzed epimerization). URL: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses the role of bases and additives in amide coupling and potential side reactions). URL: [Link]
Validation & Comparative
Comparative Mass Spectrometric Profiling: 5-Methyl-2-piperazinylmethanol vs. Structural Analogs
Executive Summary & Structural Context
In drug development, piperazine scaffolds are ubiquitous, serving as the backbone for antihistamines, antipsychotics, and antidepressants. 5-Methyl-2-piperazinylmethanol (5-MPM) represents a critical chiral building block where structural fidelity is paramount.
This guide provides a comparative mass spectrometric analysis of 5-MPM against its non-methylated analog, Piperazine-2-methanol (P2M) . By isolating the fragmentation behaviors of these two compounds, researchers can distinguish metabolic derivatives, validate synthetic purity, and identify specific inductive effects introduced by the C5-methyl substitution.
The Core Comparison
| Feature | 5-Methyl-2-piperazinylmethanol (5-MPM) | Piperazine-2-methanol (P2M) |
| Formula | ||
| Monoisotopic Mass | 130.1106 Da | 116.0950 Da |
| 131.1 | 117.1 | |
| Key Structural Diff. | Methyl group at C5 (Inductive stabilization) | Unsubstituted C5 (Lower steric hindrance) |
Experimental Protocol: LC-ESI-MS/MS
To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in positive mode, which is the industry standard for polar amine analysis in DMPK (Drug Metabolism and Pharmacokinetics) studies.
Sample Preparation Workflow
-
Stock Solution: Dissolve 1 mg of 5-MPM in 1 mL of Methanol (HPLC Grade).
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water to achieve a final concentration of ~10 µg/mL.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B (0-1 min)
95% B (1-5 min) 5% B (5.1-7 min). -
Ionization: ESI Positive (
). -
Source Voltage: +3500 V.
-
Collision Energy (CE): Ramped 15–35 eV (to capture full fragmentation spread).
Comparative Fragmentation Analysis
The fragmentation of piperazine derivatives is driven by charge localization on the nitrogen atoms. The presence of the C5-methyl group in 5-MPM alters the fragmentation pathway compared to P2M by stabilizing specific carbocation intermediates via the inductive effect (+I).
Fragmentation Data Table
| Fragment Type | Mechanism | 5-MPM ( | P2M ( | |
| Precursor Ion | Protonated Molecule | 131.1 | 117.1 | +14 Da ( |
| Dehydration | Loss of | 113.1 | 99.1 | +14 Da |
| Side Chain Loss | Loss of | 100.1 | 86.1 | +14 Da |
| Ring Cleavage A | RDA-type cleavage (Retains N1-C2-C3) | 87.1 | 73.1 | +14 Da |
| Ring Cleavage B | Ethylene loss ( | 103.1 | 89.1 | +14 Da |
| Immonium Ion | Characteristic Amine Fragment | 70.1 | 56.1 | +14 Da |
Detailed Mechanistic Comparison
A. Primary Loss: The Hydroxymethyl Group
-
Mechanism: The most labile bond is the
bond connecting the hydroxymethyl group to the piperazine ring. -
5-MPM Behavior: The precursor (
131) loses the hydroxymethyl radical ( , 31 Da) to form a radical cation or undergoes heterolytic cleavage to form the cation at 100. -
Comparison: P2M undergoes the exact same loss, shifting from 117
86. -
Significance: The persistence of the +14 Da difference in the product ion (
vs ) confirms the methyl group is on the ring , not on the side chain.
B. Secondary Loss: Dehydration
-
Mechanism: Protonation of the hydroxyl group leads to the loss of water (
, 18 Da). -
5-MPM Behavior:
. This fragment often undergoes further ring opening. -
Comparison: P2M shifts
. -
Observation: This pathway is often dominant in lower collision energies (10-20 eV).
C. Ring Fragmentation (The Fingerprint)
-
Mechanism: Piperazine rings typically undergo Retro-Diels-Alder (RDA) reactions or internal bond cleavages triggered by the charge on the nitrogen.
-
5-MPM Specificity: The C5-methyl group provides steric bulk and inductive stabilization. When the ring cleaves between C2-C3 and C5-C6, the fragment retaining the methyl group will appear at a higher mass.
-
Diagnostic Ion: The ion at
70 (in 5-MPM) vs 56 (in P2M) is often the base peak in EI-MS and significant in ESI-MS/MS. This corresponds to the immonium ion formed from the methylated side of the ring.
Visualization of Pathways & Workflows
Diagram 1: Fragmentation Pathway of 5-MPM
This diagram illustrates the specific ion decomposition pathway for 5-MPM, highlighting the origin of the major diagnostic peaks.
Caption: ESI-MS/MS fragmentation pathway of 5-methyl-2-piperazinylmethanol showing major product ions.
Diagram 2: Experimental Workflow (LC-MS/MS)
A self-validating workflow ensuring sample integrity and reproducible data acquisition.
Caption: Step-by-step LC-ESI-MS/MS workflow for comparative analysis of piperazine derivatives.
Discussion & Interpretation
The "Methyl Effect"
The primary differentiator in this comparison is the +14 Da shift observed consistently across the spectrum.
-
Retention Time: In Reverse Phase LC (C18), 5-MPM will elute later than P2M due to the increased hydrophobicity provided by the methyl group.
-
Fragment Stability: The methyl group at C5 is electron-donating. During ring fragmentation, carbocations forming at C5 are more stable than their P2M counterparts. This often results in a higher relative abundance of the
70 fragment in 5-MPM compared to the 56 fragment in P2M.
Troubleshooting Impurities
If you observe a peak at
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Piperazine Derivatives. NIST Standard Reference Data. [Link]
-
Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[2] Journal of Chinese Mass Spectrometry Society, 42(1), 1-7 (2021).[2] [Link]
-
Holčapek, M., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." Royal Society of Chemistry, Mass Spectrometry Reviews. [Link]
Sources
A Comparative Guide to Determining Enantiomeric Excess of 5-methyl-2-piperazinylmethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's efficacy and safety. For chiral molecules such as 5-methyl-2-piperazinylmethanol, a versatile building block in medicinal chemistry, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides a comprehensive comparison of established analytical techniques for determining the ee of 5-methyl-2-piperazinylmethanol, offering researchers, scientists, and drug development professionals the technical insights and practical protocols necessary to make informed decisions in their analytical workflows.
The Criticality of Enantiomeric Purity
5-methyl-2-piperazinylmethanol possesses two chiral centers, leading to the existence of four possible stereoisomers. As is often the case in pharmacology, these stereoisomers can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while another could be inactive or, in the worst-case scenario, contribute to undesirable side effects. Therefore, robust and reliable analytical methods are essential for controlling the stereochemical outcome of synthetic routes and ensuring the quality of the final active pharmaceutical ingredient (API).
This guide will explore and compare three principal analytical methodologies for determining the enantiomeric excess of 5-methyl-2-piperazinylmethanol:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Each method will be evaluated based on its principle of separation or discrimination, advantages, limitations, and practical considerations for implementation.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations, offering high resolution and sensitivity.[1] The separation can be achieved through two primary strategies: direct and indirect.
A. Direct Chiral HPLC: The Power of Chiral Stationary Phases (CSPs)
The direct method involves the use of a column packed with a chiral stationary phase (CSP). The enantiomers of 5-methyl-2-piperazinylmethanol interact diastereomerically with the CSP, leading to different retention times and, consequently, separation.
Principle of Separation: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex will be retained longer on the column. Common CSPs for separating amines and amino alcohols include those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, and macrocyclic glycopeptides.[2][3]
Advantages:
-
Direct Analysis: No derivatization is required, simplifying sample preparation and avoiding potential side reactions or kinetic resolution.[3]
-
High Efficiency and Resolution: Modern CSPs offer excellent resolving power.
-
Broad Applicability: A wide range of CSPs are commercially available, increasing the likelihood of finding a suitable phase for 5-methyl-2-piperazinylmethanol.
Limitations:
-
Cost: Chiral columns are generally more expensive than conventional achiral columns.
-
Method Development: Finding the optimal mobile phase and CSP can be time-consuming.
Direct Chiral HPLC Workflow
B. Indirect Chiral HPLC: Derivatization for Diastereomer Formation
The indirect approach involves reacting the enantiomers of 5-methyl-2-piperazinylmethanol with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[4] These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column.
Principle of Separation: The derivatization reaction converts the enantiomeric pair into a diastereomeric pair. Since diastereomers have different boiling points, melting points, and solubilities, they interact differently with the achiral stationary phase, allowing for their separation.[4] For 5-methyl-2-piperazinylmethanol, which contains primary and secondary amine groups as well as a hydroxyl group, reagents that react with these functionalities are suitable. Examples include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for amines and Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) for the alcohol.[4][5]
Advantages:
-
Use of Standard Columns: Eliminates the need for expensive chiral columns.
-
Potentially Higher Sensitivity: Derivatization can introduce a chromophore or fluorophore, enhancing UV or fluorescence detection.[6]
Limitations:
-
Derivatization Step: The reaction adds complexity to the workflow and requires a CDA of high enantiomeric purity.
-
Potential for Errors: The derivatization reaction must proceed to completion without any kinetic resolution, which could lead to inaccurate ee determination.
Indirect Chiral HPLC Workflow
II. Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds.[7] Similar to HPLC, both direct and indirect methods are available.
A. Direct Chiral GC
Direct chiral GC utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8]
Principle of Separation: The enantiomers of the analyte partition differently between the mobile gas phase and the chiral stationary phase due to the formation of transient diastereomeric inclusion complexes with the cyclodextrin. The enantiomer that interacts more strongly with the CSP will have a longer retention time.
For a compound like 5-methyl-2-piperazinylmethanol, derivatization of the amine and hydroxyl groups is often necessary to increase its volatility and prevent peak tailing, even for direct analysis. This is an achiral derivatization, for example, acylation or silylation.
Advantages:
-
High Resolution: Capillary GC columns offer very high separation efficiency.
-
Fast Analysis Times: GC analyses are typically faster than HPLC.
-
Sensitive Detectors: Flame ionization detectors (FID) and mass spectrometers (MS) provide excellent sensitivity.
Limitations:
-
Volatility Requirement: The analyte must be volatile and thermally stable, often necessitating derivatization.
-
Method Development: Optimization of the temperature program and carrier gas flow rate is crucial.
B. Indirect Chiral GC
In the indirect method, the enantiomers of 5-methyl-2-piperazinylmethanol are first derivatized with a chiral reagent to form diastereomers, which are then separated on a conventional achiral GC column.[7]
Principle of Separation: The resulting diastereomers have different volatilities and interactions with the achiral stationary phase, enabling their separation. Chiral derivatizing agents for GC often contain a trifluoroacetyl group to enhance volatility, such as N-(trifluoroacetyl)-L-prolyl chloride.[4]
Advantages:
-
Use of Standard Columns: Avoids the cost of a dedicated chiral GC column.
-
Potentially Large Separation Factors: The differences in volatility between diastereomers can be significant.
Limitations:
-
Derivatization Complexity: Subject to the same potential pitfalls as indirect HPLC, including the need for a pure CDA and complete reaction.
-
Thermal Stability of Derivatives: The formed diastereomers must be stable at the temperatures used in the GC analysis.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube, which leads to distinct signals for the enantiomers.
A. NMR with Chiral Solvating Agents (CSAs)
A chiral solvating agent is added to the NMR sample of 5-methyl-2-piperazinylmethanol. The CSA forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons.[9][10]
Principle of Discrimination: The rapid and reversible interaction between the analyte enantiomers and the CSA creates two different magnetic environments for the two enantiomers. This results in the splitting of a single resonance into two, and the ratio of the integrals of these two peaks directly corresponds to the enantiomeric ratio. BINOL derivatives are examples of effective CSAs for amines.[9][10]
Advantages:
-
Rapid and Simple: Sample preparation is straightforward, often just involving mixing the analyte and CSA in an NMR tube.[10]
-
Non-destructive: The sample can be recovered after the analysis.
-
Absolute Method: The ee can be determined directly from the integration of the signals without the need for a calibration curve.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than chromatographic methods.
-
Signal Overlap: Peak resolution can be an issue, especially with complex molecules.
-
CSA Selection: Finding a suitable CSA that provides baseline resolution of the signals can require screening.
B. NMR with Chiral Derivatizing Agents (CDAs)
Similar to the indirect chromatographic methods, a chiral derivatizing agent is used to convert the enantiomers into a stable mixture of diastereomers.[5] These diastereomers will have distinct NMR spectra.
Principle of Discrimination: The formation of a covalent bond creates two distinct molecular entities (diastereomers) that have different chemical shifts for their respective nuclei. Mosher's acid chloride is a classic example of a CDA used in NMR for determining the ee and absolute configuration of alcohols and amines.[5]
Advantages:
-
Potentially Large Chemical Shift Differences: The covalent modification can lead to significant separation of the signals.
-
Structural Information: The analysis can sometimes provide information about the absolute configuration of the analyte.
Limitations:
-
Derivatization Reaction Required: This introduces the same potential issues as in indirect chromatography.
-
Sample Purity: Impurities can complicate the NMR spectrum and interfere with the analysis.
Comparison of Methods
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC | Direct Chiral GC | Indirect Chiral GC | NMR with CSA | NMR with CDA |
| Principle | Diastereomeric interaction with CSP | Separation of diastereomers | Diastereomeric interaction with CSP | Separation of diastereomers | Diastereomeric solvation | Analysis of diastereomers |
| Sample Prep | Minimal | Derivatization | Achiral Derivatization | Chiral Derivatization | Simple mixing | Derivatization |
| Speed | Moderate | Slower | Fast | Moderate | Very Fast | Slower |
| Sensitivity | High | High | Very High | Very High | Low | Low |
| Cost | High (column) | Low (column) | High (column) | Low (column) | Moderate (reagent) | Moderate (reagent) |
| Accuracy | High | Prone to derivatization errors | High | Prone to derivatization errors | High (if resolved) | High (if resolved) |
| Ease of Use | Moderate | More complex | Moderate | More complex | Easy | More complex |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method Development
-
Column Screening: Screen a selection of chiral stationary phases known to be effective for amines and amino alcohols. Recommended starting points include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase Optimization:
-
For polysaccharide columns, start with a mobile phase of n-hexane and isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
For the CHIROBIOTIC T column, a polar ionic mode with a mobile phase of methanol/acetic acid/triethylamine can be effective.[3]
-
-
Parameter Adjustment: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Protocol 2: Indirect GC-MS Method with Derivatization
-
Derivatization:
-
Dissolve a known amount of 5-methyl-2-piperazinylmethanol in an aprotic solvent (e.g., dichloromethane).
-
Add a slight excess of a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, and a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed to completion at room temperature.
-
-
Sample Preparation: Quench the reaction and extract the diastereomeric derivatives. Dry the organic layer and adjust the concentration for GC-MS analysis.
-
GC-MS Analysis:
-
Inject the sample onto a standard achiral capillary GC column (e.g., DB-5ms).
-
Use a temperature program that provides separation of the diastereomers.
-
Monitor the separation using a mass spectrometer to confirm the identity of the peaks.
-
-
Quantification: Calculate the ee from the integrated peak areas of the two diastereomers.
Protocol 3: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh the 5-methyl-2-piperazinylmethanol sample (typically 1-5 mg) into an NMR tube.
-
Add a suitable amount of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol, BINOL). The optimal molar ratio of analyte to CSA may need to be determined empirically.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).[10]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal that shows splitting in the presence of the CSA.
-
-
Quantification:
-
Carefully integrate the two diastereotopically split signals.
-
Calculate the ee from the integration values.
-
Conclusion
The choice of method for determining the enantiomeric excess of 5-methyl-2-piperazinylmethanol depends on several factors, including the available instrumentation, the required sensitivity and accuracy, sample throughput, and the stage of the drug development process.
-
Direct Chiral HPLC is often the method of choice for routine quality control due to its accuracy, robustness, and direct nature.
-
Chiral GC offers high resolution and speed, particularly when high throughput is required, though it often necessitates derivatization.
-
NMR Spectroscopy provides a rapid and simple alternative, especially for reaction monitoring and in cases where chromatographic method development is challenging.
For drug development professionals, it is often advisable to have access to at least two orthogonal methods to ensure the validity of the results. By understanding the principles and practicalities of each technique presented in this guide, researchers can confidently select and implement the most appropriate method for their specific needs in the analysis of 5-methyl-2-piperazinylmethanol.
References
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. (2019). J-Stage. Retrieved February 15, 2026, from [Link]
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals. Retrieved February 15, 2026, from [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (n.d.). Journal of Chromatographic Science | Oxford Academic. Retrieved February 15, 2026, from [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. (2006). PubMed. Retrieved February 15, 2026, from [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC. Retrieved February 15, 2026, from [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. Retrieved February 15, 2026, from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved February 15, 2026, from [Link]
-
The State of the Art in Chiral Capillary Gas Chromatography. (2026). LCGC International. Retrieved February 15, 2026, from [Link]
-
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024). Journal of Chemical Education - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. (n.d.). Sign in. Retrieved February 15, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
